molecular formula C10H10INO B1439475 2-(5-Iodo-indol-1-yl)-ethanol CAS No. 690266-56-9

2-(5-Iodo-indol-1-yl)-ethanol

Cat. No.: B1439475
CAS No.: 690266-56-9
M. Wt: 287.1 g/mol
InChI Key: KYAUNWDMLVWKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Iodo-indol-1-yl)-ethanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 5-position of the indole ring and an ethanol group at the 2-position makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodo-indol-1-yl)-ethanol typically involves the iodination of an indole derivative followed by the introduction of an ethanol group. One common method involves the following steps:

    Iodination of Indole: The indole derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position of the indole ring.

    Introduction of Ethanol Group: The iodinated indole is then reacted with an appropriate reagent, such as ethylene oxide or ethylene glycol, under acidic or basic conditions to introduce the ethanol group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-indol-1-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(indol-1-yl)-ethanol.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-(5-Iodo-indol-1-yl)-acetaldehyde or 2-(5-Iodo-indol-1-yl)-acetic acid.

    Reduction: Formation of 2-(indol-1-yl)-ethanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Iodo-indol-1-yl)-ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Iodo-indol-1-yl)-ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of the iodine atom and ethanol group can influence its binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-indol-1-yl)-ethanol
  • 2-(5-Chloro-indol-1-yl)-ethanol
  • 2-(5-Fluoro-indol-1-yl)-ethanol

Uniqueness

2-(5-Iodo-indol-1-yl)-ethanol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated indole derivatives. The larger atomic radius and higher electronegativity of iodine can lead to different binding interactions and reaction pathways, making this compound particularly interesting for research and development.

Biological Activity

2-(5-Iodo-indol-1-yl)-ethanol is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10IN1O1\text{C}_{10}\text{H}_{10}\text{I}\text{N}_{1}\text{O}_{1}

This compound features an indole ring substituted with an iodine atom at the 5-position and a hydroxyl group attached to an ethyl chain.

Antimicrobial Properties

Research indicates that indole derivatives exhibit significant antimicrobial activity. A study evaluating various indole compounds found that those with halogen substitutions, such as iodine, often enhance antimicrobial efficacy against a range of pathogens. The minimum inhibitory concentration (MIC) values for several bacterial strains were reported to be notably low for halogenated indoles, suggesting a promising potential for this compound in treating infections caused by resistant bacteria .

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, similar indole compounds have been shown to interact with various cellular pathways, including those involving apoptosis and cell cycle regulation. Specific case studies have demonstrated that compounds with an indole structure can significantly reduce the viability of cancer cells in vitro, indicating that this compound may exhibit similar effects .

Neuropharmacological Effects

Several studies have investigated the effects of indole derivatives on the central nervous system (CNS). Compounds like this compound may influence serotonin receptors, which are critical in mood regulation and anxiety disorders. In vivo studies using animal models have shown that related compounds can produce antidepressant and anxiolytic effects, suggesting that this compound could have therapeutic potential for mood disorders .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. The indole moiety allows it to bind to various receptors and enzymes, influencing biological processes such as:

  • Receptor Binding : Indole derivatives often act as ligands for serotonin receptors, modulating neurotransmitter activity.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in cancer progression or microbial resistance mechanisms.

Research Findings and Case Studies

Study Findings
Study on Antimicrobial ActivityDemonstrated significant antimicrobial effects against MRSA and other resistant strains with MIC values as low as 0.0338 mg/mL .
Anticancer StudyIndicated a reduction in cell viability in various cancer cell lines when treated with indole derivatives .
Neuropharmacological EvaluationShowed potential antidepressant effects in animal models when tested against serotonin receptor activity .

Properties

IUPAC Name

2-(5-iodoindol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAUNWDMLVWKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCO)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an N2 atmosphere 30 g (121 mmol) 5-iodoindole are added to a suspension of 27.1 g (484 mmol) KOH in 150 mL DMSO. The reaction mixture is kept for 1 h at RT, cooled to 0° C. with ice water, 9.7 mL (145 mmol) of 2-chloroethanol in 30 mL DMSO are slowly added dropwise and stirred for 4.5 h at RT. The reaction mixture is combined with 1 L EtOAc, washed four times with in each case 800 mL water and once with 400 mL saturated NaCl solution and the organic phase is dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, cyc/EtOAc 3:1).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
27.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.